molecular formula C19H22ClN3S B12205857 5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12205857
M. Wt: 359.9 g/mol
InChI Key: WYRHIPKLSLRSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structural features, including a tert-butyl group, a chlorophenyl group, an ethylsulfanyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base like sodium hydride.

    Chlorophenyl group addition: This can be done via a nucleophilic aromatic substitution reaction using 4-chlorophenylboronic acid and a suitable catalyst.

    Ethylsulfanyl group incorporation: This step may involve the reaction of the intermediate with ethylthiol in the presence of a base.

    Methyl group addition: This can be achieved through alkylation reactions using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various alkyl-substituted derivatives.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-3-(4-fluorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 5-Tert-butyl-3-(4-bromophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 5-Tert-butyl-3-(4-methylphenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H22ClN3S

Molecular Weight

359.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-ethylsulfanyl-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H22ClN3S/c1-6-24-16-11-15(19(3,4)5)21-18-17(12(2)22-23(16)18)13-7-9-14(20)10-8-13/h7-11H,6H2,1-5H3

InChI Key

WYRHIPKLSLRSLA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.